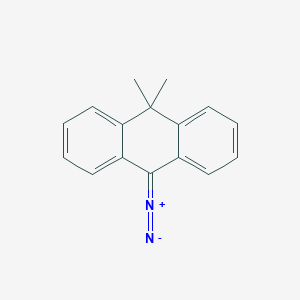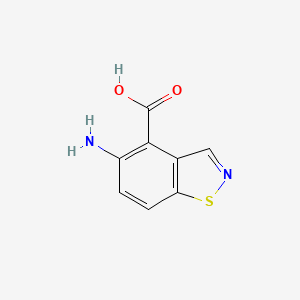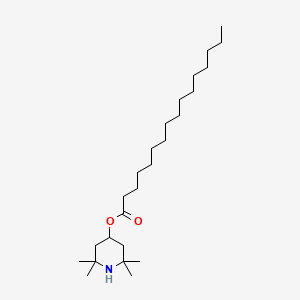
2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate is an organic compound known for its role in various industrial and scientific applications. It is a multi-constituent substance, often found in a mixture with 2,2,6,6-tetramethylpiperidin-4-yl octadecanoate . The compound is characterized by its molecular formula, C25H49NO2, and is used primarily as a light stabilizer in various materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate typically involves the esterification of hexadecanoic acid with 2,2,6,6-tetramethylpiperidin-4-ol. This reaction is carried out under acidic conditions, often using a catalyst to facilitate the esterification process . The reaction mass is then purified to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow synthesis techniques. This method ensures a consistent and high-yield production of the compound, which is essential for its application as a light stabilizer in polymers and other materials .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Substitution: It can react with heterocyclic thiols in the presence of iodine to form sulfenamide compounds.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant for the oxidation reactions.
Substitution: Iodine is used as a catalyst for substitution reactions involving heterocyclic thiols.
Major Products
The major products formed from these reactions include hydroxylamines and sulfenamide compounds, which have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate involves its ability to scavenge free radicals and prevent the degradation of materials exposed to UV radiation. The compound interacts with free radicals, neutralizing them and thereby protecting the material from oxidative damage . This process involves the formation of stable nitroxide radicals, which are less reactive and do not propagate the degradation process .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-yl octadecanoate: Often found in a mixture with 2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate, this compound shares similar properties and applications.
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in various chemical reactions.
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Another related compound used in polymer stabilization.
Uniqueness
This compound is unique due to its specific application as a light stabilizer in polymers. Its ability to effectively scavenge free radicals and prevent UV-induced degradation makes it a valuable compound in various industrial applications .
Properties
CAS No. |
85916-01-4 |
|---|---|
Molecular Formula |
C25H49NO2 |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) hexadecanoate |
InChI |
InChI=1S/C25H49NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-20-24(2,3)26-25(4,5)21-22/h22,26H,6-21H2,1-5H3 |
InChI Key |
YSSBODGKHOXDDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


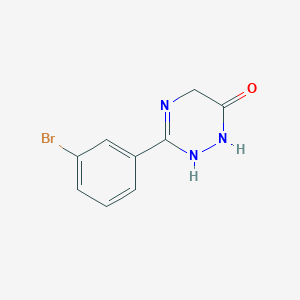
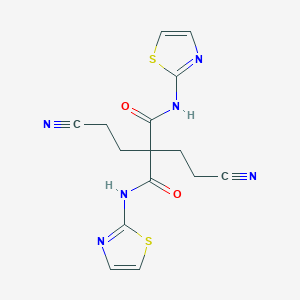
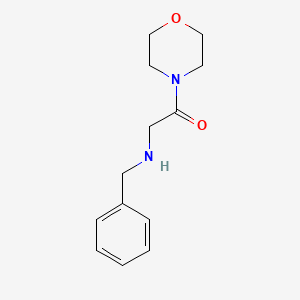
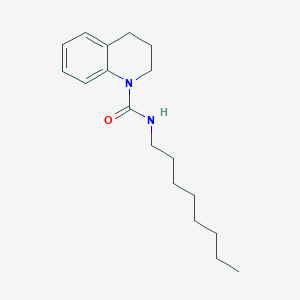
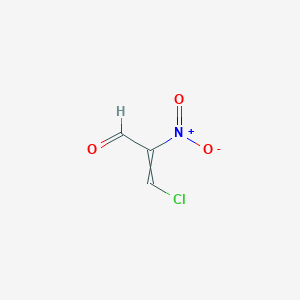
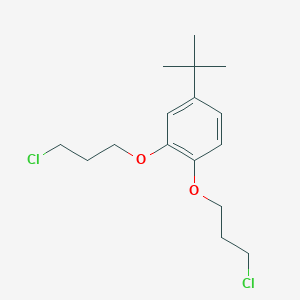

![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)
